molecular formula C12H12O5 B14593934 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid CAS No. 61227-30-3

4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid

Cat. No.: B14593934
CAS No.: 61227-30-3
M. Wt: 236.22 g/mol
InChI Key: SRMUEGNSSDMXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid is an organic compound characterized by the presence of a 2,6-dimethoxyphenyl group attached to a hydroxybut-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid typically involves the reaction of 2,6-dimethoxyphenylboronic acid with appropriate alkyne precursors under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne moiety can be reduced to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid is unique due to its combination of a hydroxybut-2-ynoic acid moiety with a 2,6-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

61227-30-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-(2,6-dimethoxyphenyl)-4-hydroxybut-2-ynoic acid

InChI

InChI=1S/C12H12O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5,8,13H,1-2H3,(H,14,15)

InChI Key

SRMUEGNSSDMXPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C#CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.